molecular formula C27H26N2O4 B2987515 N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 887890-51-9

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No.: B2987515
CAS No.: 887890-51-9
M. Wt: 442.515
InChI Key: BBNJOSBIWZEARO-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 4-ethoxyphenyl group attached to the carboxamide nitrogen and a 4-phenylbutanamido substituent at the 3-position of the benzofuran core.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-2-32-21-17-15-20(16-18-21)28-27(31)26-25(22-12-6-7-13-23(22)33-26)29-24(30)14-8-11-19-9-4-3-5-10-19/h3-7,9-10,12-13,15-18H,2,8,11,14H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNJOSBIWZEARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzofuran core : A bicyclic structure that contributes to its pharmacological properties.
  • Amide linkage : Connecting the phenylbutanamide side chain to the benzofuran, enhancing its interaction with biological targets.
  • Ethoxy substitution : The presence of an ethoxy group on the phenyl ring may influence lipophilicity and bioavailability.

Research suggests that compounds similar to N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide exhibit various biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and MAPK .
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators, suggesting a potential therapeutic application in chronic inflammatory diseases .
  • Antimicrobial Properties : The structural features of benzofuran derivatives often correlate with antimicrobial activity, making them potential candidates for treating infections caused by resistant strains .

1. Anticancer Studies

A study focusing on related benzofuran compounds showed that they could suppress the growth of various cancer cell lines. The mechanism involved the downregulation of integrins associated with metastasis and modulation of epithelial-mesenchymal transition (EMT) markers. For example, a derivative was found to significantly reduce MMP-9 expression, which is crucial for tumor invasion .

2. Anti-inflammatory Mechanisms

In vitro studies have highlighted the anti-inflammatory potential of benzofuran derivatives. One study reported that certain compounds inhibited the production of TNF-alpha and IL-6 in macrophages, indicating their role in mediating inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide compared to structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3,4-dimethylphenyl)-3-(4-phenylbutanamido)benzofuranDimethyl-substituted phenyl groupAnticancer properties
N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuranMethoxy-substituted phenyl groupAnti-inflammatory effects
N-(4-fluorophenyl)-3-(cyclohexanamido)benzofuranFluorinated phenyl groupAntimicrobial activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide with related benzofuran and benzamide derivatives, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Substituent Analysis

Compound Name Key Substituents Physicochemical Properties Inferred Biological Implications References
N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (Target) 4-ethoxyphenyl, 4-phenylbutanamido Moderate logP (lipophilic due to ethoxy and phenyl groups); potential for membrane permeability Enhanced binding to hydrophobic pockets; ethoxy group may reduce oxidative metabolism -
6-((1-(4-Bromophenyl)-2-hydroxyethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (Compound B) 4-bromophenyl, 4-fluorophenyl, cyclopropyl, hydroxyethylamino Higher logP (halogens increase lipophilicity); hydroxyl improves solubility Halogens may enhance target affinity in halogen-bonding environments; cyclopropyl adds steric bulk
6-((2-Amino-1-(4-bromophenyl)ethyl)amino)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide (Compound C) 4-bromophenyl, 4-fluorophenyl, cyclopropyl, aminoethyl Amino group increases polarity; reduced logP compared to Compound B Improved solubility and hydrogen-bonding capacity; potential for enhanced cellular uptake
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (Compound 6) 4-ethoxyphenyl, hydroxypropan-2-yl Ethoxy enhances lipophilicity; hydroxypropan-2-yl adds polarity Balanced solubility and membrane permeability; potential for chiral-specific interactions
N-(4-ethoxyphenyl)-3-(3-nitrobenzamido)benzofuran-2-carboxamide 3-nitrobenzamido (replaces 4-phenylbutanamido) Nitro group increases electron-withdrawing effects; higher reactivity Nitro group may confer metabolic instability or toxicity risks; reduced stability compared to target
Abexinostat (3-((Dimethylamino)methyl)-N-(2-(4-(hydroxycarbamoyl)phenoxy)ethyl)benzofuran-2-carboxamide) Dimethylaminomethyl, hydroxycarbamoyl phenoxyethyl Dimethylaminomethyl enhances BBB penetration; hydroxycarbamoyl adds metal-binding capacity HDAC inhibition via zinc chelation; CNS activity likely due to substituent design

Key Observations

Substituent Effects on Lipophilicity and Solubility: The target compound’s 4-ethoxyphenyl and 4-phenylbutanamido groups confer moderate lipophilicity, favoring membrane permeability while avoiding excessive hydrophobicity. In contrast, halogenated analogs (e.g., Compounds B and C) exhibit higher logP due to bromo/fluoro substituents, which may improve target binding but reduce aqueous solubility . Alkoxy variations (e.g., ethoxy vs.

Functional Group Impact on Bioactivity: The hydroxyethylamino group in Compound B enhances solubility and hydrogen-bonding capacity, which could improve pharmacokinetics compared to the target compound’s phenylbutanamido chain . Abexinostat’s dimethylaminomethyl and hydroxycarbamoyl groups enable dual functionality: enhanced blood-brain barrier penetration and histone deacetylase (HDAC) inhibition via zinc chelation, a mechanism absent in the target compound .

Ethoxy groups are less prone to rapid oxidative metabolism compared to methoxy groups, suggesting improved metabolic stability for the target compound relative to ’s methoxy analog .

Q & A

What are the optimal synthetic routes for N-(4-ethoxyphenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, and how can reaction yields be improved?

The synthesis typically involves multi-step processes, including benzofuran-2-carboxylic acid preparation, Pd-catalyzed C-H arylation, and transamidation reactions . Key challenges include low yields (e.g., 45% in analogous syntheses ) and purification complexities. Optimization strategies:

  • Catalyst screening : Use Pd(OAc)₂ with ligands like XPhos for improved regioselectivity.
  • One-pot reactions : Combine amidation and arylation steps to reduce intermediate isolation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.

How can structural characterization of this compound address discrepancies in reported spectral data?

Advanced analytical techniques are critical:

  • NMR : Compare 1H^1H and 13C^{13}C chemical shifts with structurally similar benzofuran carboxamides (e.g., δ 7.43–8.69 ppm for aromatic protons ).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+^+ at m/z 425.91 for analogs ).
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

What biological targets are plausible for this compound, and how can binding assays be designed?

Piperazine-containing benzofuran analogs show affinity for serotonin/dopamine receptors . Suggested approaches:

  • In silico docking : Screen against GPCR libraries using the ethoxyphenyl group as a pharmacophore anchor.
  • Radioligand displacement assays : Use 3H^3H-labeled antagonists (e.g., ketanserin for 5-HT2_2 receptors).
  • Functional assays : Measure cAMP inhibition in HEK293 cells expressing target receptors.

How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Focus on modular substitutions:

  • Phenylbutanamido chain : Replace with alkyl/heteroaryl groups to modulate lipophilicity.
  • Ethoxyphenyl moiety : Explore halogenation (e.g., Cl, F) to enhance metabolic stability .
  • Benzofuran core : Introduce electron-withdrawing groups (NO2_2, CN) to alter electronic properties .

How should researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. higher literature values)?

Analyze variables causing yield discrepancies:

  • Temperature : Higher temps (80–100°C) may improve transamidation efficiency but risk decomposition .
  • Catalyst loading : Optimize Pd catalyst (0.5–2 mol%) to balance cost and reactivity .
  • Workup protocols : Use gradient silica gel chromatography or recrystallization for purity ≥98% .

What advanced coupling strategies are viable for derivatizing the benzofuran core?

  • Suzuki-Miyaura cross-coupling : Attach boronic acids to the benzofuran C-3 position using Pd(PPh3_3)4_4/K2_2CO3_3 .
  • Buchwald-Hartwig amination : Introduce amino groups for water-soluble derivatives .
  • Click chemistry : Azide-alkyne cycloaddition to append triazole moieties for imaging probes .

How can HPLC methods be validated for purity assessment?

  • Column selection : C18 columns with 5 µm particle size for baseline separation.
  • Mobile phase : Acetonitrile/water (70:30) + 0.1% TFA to minimize peak tailing .
  • Detection : UV at 254 nm (aromatic absorption) with retention time comparison to standards .

What pharmacokinetic assays are recommended for preclinical evaluation?

  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo models : Assess oral bioavailability in Sprague-Dawley rats with plasma LC-MS/MS quantification .

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